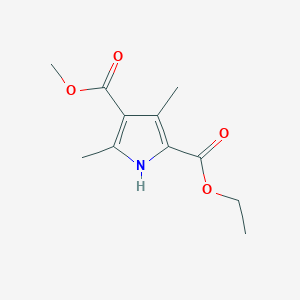
1H-Carbazole, 4,9-dihydro-
Vue d'ensemble
Description
1H-Carbazole, 4,9-dihydro- is a chemical compound with the molecular formula C₁₂H₁₁N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Méthodes De Préparation
The synthesis of 1H-Carbazole, 4,9-dihydro- can be achieved through several synthetic routes. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone in the presence of an acid catalyst to form the indole ring system . Another approach is the reduction of 1-ketotetrahydrocarbazole, followed by aromatization to yield the desired compound .
Industrial production methods for carbazole derivatives often involve large-scale chemical reactions under controlled conditions. These methods typically use readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Analyse Des Réactions Chimiques
1H-Carbazole, 4,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert 1H-Carbazole, 4,9-dihydro- to its fully saturated form.
Substitution: Electrophilic substitution reactions are common for carbazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while substitution reactions can produce halogenated or nitrated carbazole derivatives .
Applications De Recherche Scientifique
1H-Carbazole, 4,9-dihydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Carbazole derivatives have shown potential as bioactive compounds with antiviral, anticancer, and antimicrobial properties.
Medicine: Some carbazole derivatives are used in pharmaceuticals for their therapeutic effects.
Mécanisme D'action
The mechanism of action of 1H-Carbazole, 4,9-dihydro- involves its interaction with molecular targets and pathways in biological systems. Carbazole derivatives can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . For example, some carbazole derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1H-Carbazole, 4,9-dihydro- can be compared with other similar compounds, such as:
Indole: Both indole and carbazole are nitrogen-containing heterocycles, but carbazole has an additional benzene ring fused to the indole structure.
Indolocarbazoles: These compounds consist of an indole and carbazole fused together.
Polycarbazoles: These are polymers derived from carbazole monomers.
The uniqueness of 1H-Carbazole, 4,9-dihydro- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry .
Propriétés
IUPAC Name |
4,9-dihydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-5,7,13H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSUDRFZRMPRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487881 | |
| Record name | 1H-Carbazole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21865-49-6 | |
| Record name | 4,9-Dihydro-1H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21865-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Carbazole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B3349343.png)


![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]amino]-3-phenyl-propanoyl]amino]-3-methyl-pentanoyl]amino]-3-phenyl-propanoate](/img/structure/B3349359.png)
![Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-](/img/structure/B3349366.png)
![1,3-Dihydro-2H-naphth[1,2-D]imidazol-2-one hydrazone](/img/structure/B3349381.png)








